molecular formula C11H8F3NO B15335363 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole

2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole

Cat. No.: B15335363
M. Wt: 227.18 g/mol
InChI Key: NTTWEHSUDIKVDB-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The molecular formula of this compound is C11H8F3NO, and it has a molecular weight of 227.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole typically involves the reaction of 2-methyl-4-(trifluoromethyl)phenylamine with an appropriate oxazole precursor under controlled conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds .

Scientific Research Applications

2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole is unique due to its specific combination of a trifluoromethyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3

InChI Key

NTTWEHSUDIKVDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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